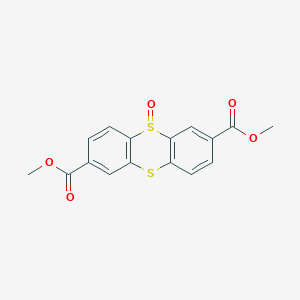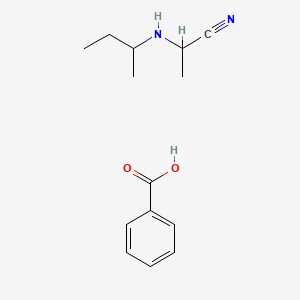
Benzoic acid;2-(butan-2-ylamino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2-(butan-2-ylamino)propanenitrile is a chemical compound with the molecular formula C14H20N2O2. This compound is known for its unique structure, which includes a benzoic acid moiety and a butan-2-ylamino group attached to a propanenitrile backbone. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-(butan-2-ylamino)propanenitrile typically involves the reaction of benzoic acid derivatives with butan-2-ylamine and propanenitrile under controlled conditions. One common method involves the use of a condensation reaction, where benzoic acid is reacted with butan-2-ylamine in the presence of a dehydrating agent to form the intermediate product. This intermediate is then reacted with propanenitrile to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzoic acid, butan-2-ylamine, and propanenitrile, along with catalysts and solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;2-(butan-2-ylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides, hydroxides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;2-(butan-2-ylamino)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of benzoic acid;2-(butan-2-ylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-amino-: Similar structure but with an amino group instead of a butan-2-ylamino group.
Benzoic acid, 2-hydroxy-: Contains a hydroxyl group instead of a butan-2-ylamino group.
Benzoic acid, 2-methyl-: Contains a methyl group instead of a butan-2-ylamino group.
Uniqueness
Benzoic acid;2-(butan-2-ylamino)propanenitrile is unique due to the presence of the butan-2-ylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63315-47-9 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
benzoic acid;2-(butan-2-ylamino)propanenitrile |
InChI |
InChI=1S/C7H14N2.C7H6O2/c1-4-6(2)9-7(3)5-8;8-7(9)6-4-2-1-3-5-6/h6-7,9H,4H2,1-3H3;1-5H,(H,8,9) |
InChI-Schlüssel |
LHTGMHCGDHQXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(C)C#N.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


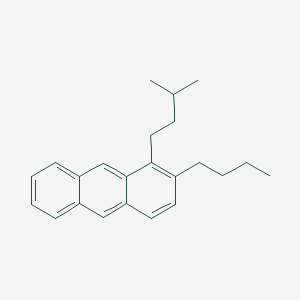
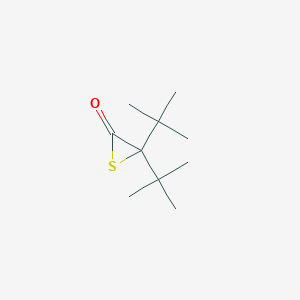

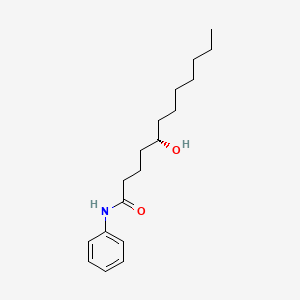
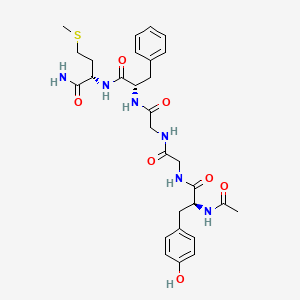

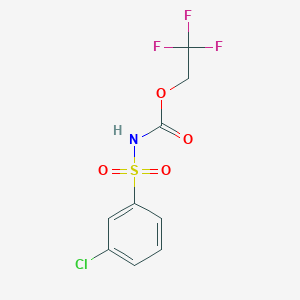
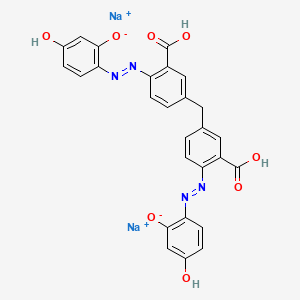
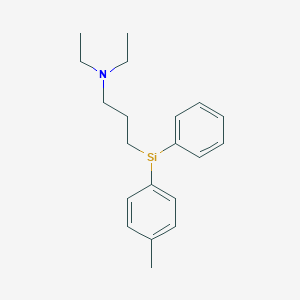
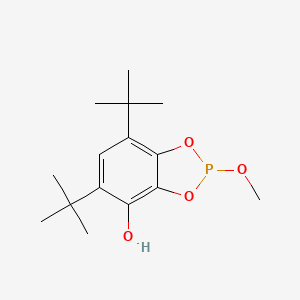

![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
